Trimethylarsine oxide
Description
Properties
IUPAC Name |
dimethylarsorylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWJQPAYGEFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9AsO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021401 | |
| Record name | Trimethylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-14-1 | |
| Record name | Trimethylarsine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylarsine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLARSINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Trimethylarsine oxide is an organic derivative of arsenic. It has been found to bind to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region. It is required for UV-induced CHEK1 phosphorylation and the recruitment of CEP164 to cyclobutane pyrimidine dimmers (CPD), sites of DNA damage after UV irradiation.
Mode of Action
This compound has a dual mode of action: as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors. It affects inflammatory responses, cellular proliferation, and differentiation in target tissues.
Biochemical Pathways
The bioconversion of inorganic arsenic to methylated metabolites like this compound affects the tissue distribution and retention of arsenic and its actions as a toxicant or carcinogen. The oxidation state of arsenic in inorganic and methylated species is an important determinant of toxicity in a wide range of biological systems. For example, arsenicals containing As(III) are typically more cytotoxic and genotoxic than are homologues containing As(V).
Pharmacokinetics
A physiologically-based pharmacokinetic (PBPK) model was developed to estimate levels of arsenic and its metabolites in human tissues and urine after oral exposure to arsenate (As V), arsenite (As III), or organoarsenical pesticides. This model consists of interconnected individual PBPK models for inorganic arsenic (As V and As III), monomethylarsenic acid (MMA V), and dimethylarsenic acid (DMA V).
Result of Action
The result of the action of this compound is the modulation of inflammatory responses, cellular proliferation, and differentiation in target tissues. It also initiates repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region.
Action Environment
This compound is the volatile byproduct of microbial action on inorganic forms of arsenic which are naturally occurring in rocks and soils at the parts-per-million level. It has been reported only at trace levels (parts per billion) in landfill gas from Germany, Canada, and the U.S.A., and is the major arsenic-containing compound in the gas. Environmental factors such as the presence of inorganic forms of arsenic in rocks and soils, and the microbial action on these forms, influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Trimethylarsine oxide plays a significant role in biochemical reactions, particularly in the context of arsenic biomethylation. This process involves the conversion of inorganic arsenic to methylated metabolites, affecting the tissue distribution and retention of arsenic. The methylation of arsenic, which results in compounds like this compound, was once considered a detoxification process.
Cellular Effects
This compound can have various effects on cellular processes. For instance, it has been found that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the organism and the environmental conditions.
Molecular Mechanism
The precise mechanism of action of this compound is still somewhat indistinct. Nevertheless, it’s believed to be tied to its capability to interact with thiol-containing proteins, leading to the disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can lead to the production of volatile trimethylarsine, resulting in the loss of arsenic from both the medium and the cells. This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathway of arsenic biomethylation. This process is catalyzed by the enzyme arsenic methyltransferase (ArsM), which carries out a series of methylation reactions, resulting in the formation of this compound.
Biological Activity
Trimethylarsine oxide (TMAO) is a methylated arsenic compound that has garnered attention due to its biological activity and potential implications for human health and environmental systems. As a metabolite of inorganic arsenic, TMAO's biological effects are complex and multifaceted, involving both toxicological and biochemical pathways. This article provides an in-depth exploration of TMAO's biological activity, including its metabolism, toxicity, and potential therapeutic roles.
Chemical Structure and Metabolism
TMAO is formed through the methylation of inorganic arsenic species, primarily by the action of the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT). The metabolic pathway involves several steps, where inorganic arsenic is reduced and subsequently methylated to form various intermediates, including monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), before finally yielding TMAO. This process is particularly significant in certain animal species such as rats and hamsters, where TMAO represents a major end product of arsenic metabolism .
Toxicological Profile
TMAO exhibits both toxic and non-toxic effects depending on its concentration and exposure route.
Acute Toxicity
- Oral Administration : Studies indicate that TMAO has a relatively high oral LD50 value (7.87 g/kg), suggesting low acute toxicity when ingested .
- Inhalation Exposure : The LC50 for inhalation exposure is reported to be greater than 20,000 ppm, indicating a low risk for acute toxicity via respiratory routes compared to other arsenic compounds .
Chronic Effects
Chronic exposure to TMAO has been linked to various health issues, including potential carcinogenic effects. The compound may influence cellular mechanisms through oxidative stress pathways and DNA damage .
Biological Activity and Mechanisms
TMAO's biological activity extends beyond toxicity; it has been implicated in various physiological processes:
- Antioxidant Properties : Some studies suggest that TMAO may exert protective effects against oxidative stress by modulating cellular antioxidant defenses .
- Influence on Gene Expression : TMAO may affect the expression of genes involved in detoxification processes, potentially altering the cellular response to arsenic exposure .
Environmental Impact
Research has demonstrated significant levels of TMAO in environmental samples, such as fungi from terrestrial ecosystems. For instance, Elaphomyces spp. showed TMAO concentrations ranging from 0.32% to 28% of extractable arsenic . This finding underscores the role of fungi in arsenic biotransformation and accumulation.
Clinical Observations
Clinical studies have highlighted the presence of TMAO in human biological samples, indicating its relevance in understanding arsenic metabolism in humans. Elevated levels of TMAO have been associated with increased inorganic arsenic concentrations during periods of wet deposition .
Comparative Analysis of Arsenic Species
The following table summarizes the concentrations of various arsenic species found in environmental samples:
| Arsenic Species | Concentration Range (%) |
|---|---|
| Monomethylarsonic Acid (MMA) | >30% |
| Dimethylarsinic Acid (DMA) | Trace |
| This compound (TMAO) | 0.32–28% |
| Methylarsonous Acid (MA(III)) | 0.08–0.73% |
This table illustrates the dominance of specific arsenic species in environmental contexts and highlights the significance of TMAO as a metabolite.
Scientific Research Applications
Toxicological Research
Carcinogenicity Studies
TMAO has been studied for its carcinogenic potential in animal models. A notable study conducted on male Fischer 344 rats revealed that TMAO administration led to a significant increase in liver tumors, specifically hepatocellular adenomas, with incidences rising from 14.3% in controls to 35.6% in the highest dosage group (200 ppm) over a two-year period. This study suggested that TMAO may induce liver tumorigenicity through mechanisms involving oxidative DNA damage and enhanced cell proliferation .
Mechanistic Insights
The role of reactive oxygen species (ROS) in TMAO-induced tumorigenesis was also investigated. The formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, was significantly elevated in treated groups compared to controls, indicating potential pathways through which TMAO exerts its effects on cellular health and carcinogenicity .
Environmental Monitoring
Arsenic Speciation Analysis
TMAO is a critical component in arsenic speciation studies, particularly concerning its presence in environmental samples such as water and seafood. Analytical methods utilizing high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) have been developed to quantify TMAO along with other arsenic species in urine and environmental matrices . These methods are essential for understanding arsenic exposure and its health implications.
Airborne Arsenic Assessment
Research indicates that TMAO can evolve into the atmosphere, contributing to airborne arsenic levels. Sensitive detection methods have been developed to analyze methylarsenic compounds, including TMAO, in environmental samples at concentrations as low as 0.02 ng As per sample . This capability is crucial for monitoring arsenic pollution and assessing its impact on public health.
Analytical Chemistry
Chiral Separation Techniques
TMAO has been utilized in analytical chemistry for the development of chiral separation techniques. Studies have demonstrated the effectiveness of using chiral columns to separate enantiomers of various compounds, including triazole fungicides, with TMAO serving as a reference standard or modifier in these analyses . This application underscores the versatility of TMAO in enhancing analytical methodologies.
Data Summary Table
Case Studies
- Liver Tumorigenicity Study : In a controlled experiment with Fischer 344 rats, TMAO was administered at varying concentrations to assess its carcinogenic effects. Results indicated a dose-dependent increase in liver tumors, highlighting the compound's potential risks associated with environmental exposure .
- Environmental Arsenic Monitoring : A study focusing on the speciation of arsenic in northern regions found elevated levels of TMAO alongside inorganic arsenic forms. This research emphasized the need for comprehensive monitoring of both organic and inorganic arsenic species to understand their environmental dynamics and health impacts .
- Chiral Analysis Development : The use of TMAO as a benchmark in chiral chromatography allowed researchers to refine methods for separating enantiomers effectively, demonstrating its utility beyond toxicological applications into broader analytical practices .
Comparison with Similar Compounds
Methylarsonate (MMA(V)) and Dimethylarsinate (DMA(V))
- Chemical Structure: MMA(V): Monomethylarsonic acid (CH₃AsO₃H₂). DMA(V): Dimethylarsinic acid ((CH₃)₂AsO₂H).
- Occurrence :
- Toxicity: Both are less toxic than inorganic arsenic (As(III)/As(V)) but more prevalent in environmental samples. DMA(V) is a known tumor promoter in rodent studies .
- Biotransformation: MMA(V) and DMA(V) are intermediates in arsenic methylation pathways. DMA(V) can be further reduced to dimethylarsinous acid (DMA(III)), a highly toxic trivalent species .
Arsenobetaine (AB) and Arsenocholine (AsC)
- Chemical Structure :
- AB : (CH₃)₃As⁺CH₂COO⁻ (a quaternary arsonium compound).
- AsC : (CH₃)₃As⁺CH₂CH₂OH (structurally analogous to choline).
- Occurrence: AB is the dominant arsenic species in marine organisms (e.g., fish, algae) . Neither AB nor AsC is significant in terrestrial fungi like Elaphomyces .
- Toxicity: AB is considered non-toxic and is excreted unchanged in humans .
- Analytical Differentiation :
Methylarsonous Acid (MA(III))
- Chemical Structure : CH₃As(OH)₂.
- Occurrence :
- Toxicity :
Trimethylarsine (TMA)
- Chemical Structure : (CH₃)₃As.
- Occurrence :
- Toxicity :
Research Findings and Implications
- Unique Role of TMAO : Unlike MMA(V) and DMA(V), TMAO is a terminal methylation product in fungi and algae, suggesting specialized detoxification or arsenic sequestration mechanisms .
- Toxicity Dynamics : While TMAO itself is less toxic than MA(III) or TMA, its conversion to TMA in reducing environments amplifies ecological risks .
- Analytical Challenges: Differentiation of TMAO from arsenobetaine or DMA(V) requires high-resolution techniques due to overlapping chromatographic peaks in simpler systems .
Preparation Methods
Reaction Mechanism and Conditions
Trimethylarsine reacts with oxygen in a stoichiometric ratio to form TMAO:
This reaction is pyrophoric, necessitating inert atmospheres or dilute gas-phase conditions to mitigate risks. Industrial applications often employ catalytic surfaces or flow reactors to enhance safety and yield.
Advanced Oxidation Techniques
Recent patents and studies have explored optimized oxidation methods using hydrogen peroxide (H₂O₂) and stabilizers, drawing parallels to analogous amine oxide syntheses. Though originally developed for trimethylamine oxide, these methods offer insights into scalable TMAO production.
Hydrogen Peroxide-Mediated Oxidation
In a representative procedure, trimethylarsine is reacted with aqueous hydrogen peroxide under controlled conditions:
-
Stoichiometry : A molar ratio of 1:1.01–1.59 (AsMe₃:H₂O₂) ensures complete oxidation while minimizing excess reagent waste.
-
Temperature : Reactions are conducted at 65–75°C to balance kinetics and stability.
-
Stabilizers : Acetic acid, EDTA-Na₂, or citric acid (0.0005–0.04 mol ratio to AsMe₃) suppress side reactions and enhance yield.
Table 1: Optimization of H₂O₂-Mediated TMAO Synthesis
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂:AsMe₃ Ratio | 1.01–1.59 | 1.37 | 97.7 | 97.6 |
| Temperature (°C) | 65–75 | 70 | 93.6 | 97.1 |
| Stabilizer (EDTA-Na₂) | 0.0005–0.04 | 0.0014 | 92.6 | 97.2 |
Crystallization and Purification
Post-reaction, TMAO is isolated via fractional crystallization:
-
Cooling : Solutions are cooled to <40°C to induce crystallization.
-
Drying : Crystals are dried at 40–80°C, with higher temperatures (>70°C) risking melting and structural degradation.
-
Mother Liquor Reuse : Residual liquid from crystallization is recycled into subsequent batches, improving overall efficiency.
Structural and Spectroscopic Validation
The crystalline form of TMAO dihydrate ((CH₃)₃AsO·2H₂O) has been characterized via synchrotron powder diffraction and X-ray absorption spectroscopy.
Crystallographic Data
X-Ray Absorption Near-Edge Structure (XANES)
Arsenic K-edge analysis confirms the absence of reduced As(III) species, verifying complete oxidation during synthesis.
Industrial and Research Applications
Q & A
Basic: What are the primary mechanisms for synthesizing Trimethylarsine oxide (TMAO) in laboratory settings, and how is its formation validated?
TMAO is synthesized via the oxidation of trimethylarsine (AsMe₃) in the presence of oxygen, forming OAsMe₃ . To validate its formation, analytical techniques such as hydride generation-gas chromatography-atomic absorption spectrometry (HG-GC-AAS) and high-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are employed. These methods enable precise speciation and quantification, with detection limits as low as 0.1 µg/L for arsenic species in microbial cultures and environmental samples .
Advanced: How do microbial communities mediate the methylation and demethylation pathways of TMAO in anaerobic environments?
Microorganisms utilize glutathione (GSH) to modulate enzymatic methylation and reduction processes. For example, Cryptococcus humicolus reduces methylarsonate to methylarsonous acid, which is sequentially methylated to form TMAO . Conversely, sedimentary microbes degrade TMAO to inorganic arsenic via reductive pathways involving thiols like GSH, producing volatile trimethylarsine (TMAs) . These pathways highlight the dual role of TMAO as both a terminal metabolite and an intermediate in arsenic cycling .
Basic: What is the ecological significance of TMAO in arsenic biogeochemical cycles?
TMAO contributes to arsenic mobility by serving as a key intermediate in microbial methylation-demethylation cycles. It is produced by marine and terrestrial microorganisms, facilitating atmospheric transport of arsenic as volatile species (e.g., TMAs). Subsequent photochemical degradation of TMAs in the atmosphere reintroduces oxidized arsenic species (including TMAO) to ecosystems via deposition .
Advanced: Why are there contradictions in reported TMAO concentrations between marine and terrestrial organisms?
Discrepancies arise from methodological limitations. Cation-exchange chromatography, commonly used for arsenic speciation, poorly retains TMAO, leading to underestimation in early studies . Improved detection via HPLC-ICP-MS with ion-pair reagents (e.g., octadecylsilane columns) has revealed TMAO in terrestrial lichens and plants at trace levels (0.01–0.1 µg/g), while marine organisms like Kyphosus sydneyanus show higher concentrations (up to 25 µg/g) .
Methodological: What are best practices for TMAO speciation in complex biological matrices?
Sample Preparation : Use enzymatic extraction (e.g., protease XIV) to liberate TMAO from cellular matrices without altering speciation .
Chromatography : Employ anion/cation exchange columns with mobile phases containing ion-pair reagents (e.g., tetrabutylammonium phosphate) to resolve TMAO from co-eluting arsenicals like arsenobetaine (AB) .
Validation : Confirm identity via tandem mass spectrometry (ESI-MS/MS) by matching fragmentation patterns to certified standards .
Advanced: How do thiols influence TMAO toxicity, and what experimental models elucidate this interaction?
Thiols (e.g., GSH, dithiothreitol) reduce TMAO to TMAs, a volatile and toxic species. In vitro studies using rat liver cytosol demonstrate that GSH enhances TMAs production, with kinetic constants (Kₘ = 0.5 mM for TMAO) indicating substrate specificity . This reductive pathway complicates toxicity assessments, as TMAs exposure in rats (21–70 ppm) induces acute pulmonary damage .
Methodological: How can researchers validate TMAO presence in atmospheric particulate matter (PM)?
Size-Resolved Sampling : Use cascade impactors to collect PM fractions (0.1–10 µm) for species-specific analysis .
Speciation : Combine anion-exchange HPLC-ICP-MS to separate inorganic arsenicals (AsIII, AsV) from organoarsenicals like TMAO.
Quality Control : Spike samples with isotopically labeled TMAO (e.g., ⁷⁴As-TMAO) to correct for matrix effects .
Basic: What historical evidence links TMAO to microbial arsenic transformation?
In the 19th century, Scopulariopsis brevicaulis was identified as converting wallpaper arsenate pigments into TMAO, which is subsequently reduced to toxic TMAs gas. This process caused widespread illness and highlighted microbial roles in arsenic mobilization .
Advanced: What challenges arise in quantifying TMAO in environmental water samples?
Matrix Interference : High chloride levels in seawater suppress ICP-MS signals. Mitigate by diluting samples or using collision/reaction cell technology .
Species Stability : TMAO degrades photolytically. Store samples in amber vials at -80°C and analyze within 24 hours .
Methodological: How can TMAO be differentiated from structurally similar arsenicals in biological samples?
Chromatographic Separation : Use mixed-mode columns (e.g., PRP-X100) to resolve TMAO from dimethylarsinic acid (DMA) and arsenosugars .
Mass Spectrometry : Monitor m/z 137 (TMAO) and characteristic fragments (m/z 120, 105) via ESI-MS/MS .
Standard Addition : Spike samples with synthetic TMAO to confirm retention times and recovery rates (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
